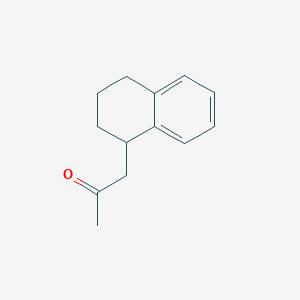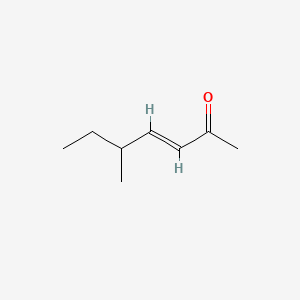
5-Methyl-3-hepten-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-hepten-2-one: is an organic compound with the molecular formula C8H14O . It is a colorless liquid with a fruity odor and is commonly used in the flavor and fragrance industry. This compound is also known by other names such as Sulcatone .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-3-hepten-2-one can be synthesized through various methods. One common method involves the reaction of isoprene with hydrogen chloride to form isopentenyl chloride , which then reacts with acetone to produce this compound . Another method involves the ethynylation of acetone with acetylene in the presence of an alkaline catalyst to form 2-methyl-3-butyn-2-ol , followed by partial hydrogenation and reaction with diketene or alkyl acetoacetate .
Industrial Production Methods: Industrial production of this compound often involves the reaction of isobutylene , formaldehyde , and acetone at high temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-3-hepten-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids under appropriate conditions.
Reduction: It can be reduced to form corresponding alcohols.
Nucleophilic Addition: The carbonyl group in this compound is prone to nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Nucleophilic Addition: Reagents like or are commonly employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Nucleophilic Addition: Various addition products depending on the nucleophile used.
Scientific Research Applications
5-Methyl-3-hepten-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chemical intermediate in the synthesis of other compounds.
Medicine: Research is ongoing to explore its potential medicinal properties.
Industry: It is used in the flavor and fragrance industry to impart fruity notes to products.
Mechanism of Action
The mechanism of action of 5-Methyl-3-hepten-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-Methyl-5-hepten-2-one (Sulcatone): Similar in structure and used in similar applications.
3-Hepten-2-one: Another ketone with similar reactivity but different applications.
Uniqueness: 5-Methyl-3-hepten-2-one is unique due to its specific odor profile and its role as a mosquito attractant, which is not as prominent in other similar compounds .
Properties
CAS No. |
5090-16-4 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(E)-5-methylhept-3-en-2-one |
InChI |
InChI=1S/C8H14O/c1-4-7(2)5-6-8(3)9/h5-7H,4H2,1-3H3/b6-5+ |
InChI Key |
QDUQNQQMHZNNTG-AATRIKPKSA-N |
Isomeric SMILES |
CCC(C)/C=C/C(=O)C |
Canonical SMILES |
CCC(C)C=CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



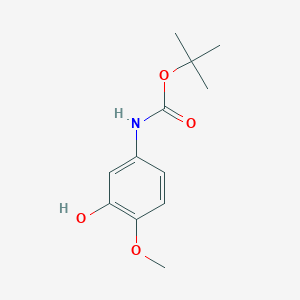
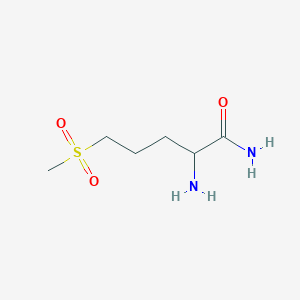
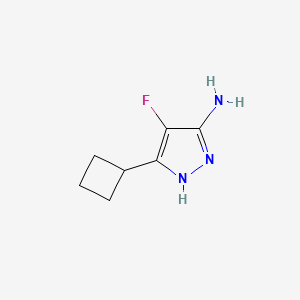

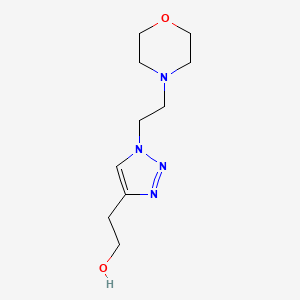
![7-Oxa-1-thia-2-azaspiro[4.4]nonane 1,1-dioxide](/img/structure/B13618829.png)


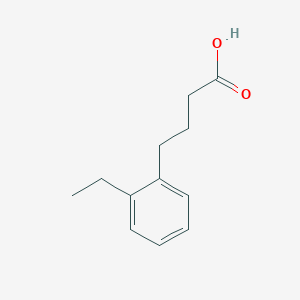
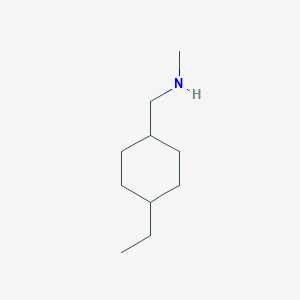
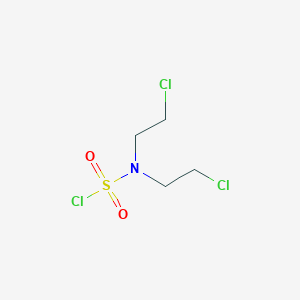
![tert-butylN-{2-[3-(2-methyl-1-oxo-1,2-dihydroisoquinoline-4-amido)phenoxy]ethyl}carbamate](/img/structure/B13618870.png)
